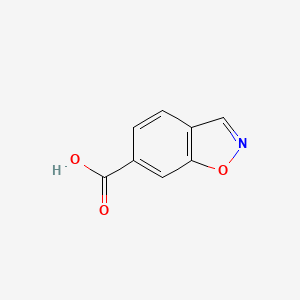

1,2-Benzisoxazole-6-carboxylic acid

CAS No.: 1352907-05-1

Cat. No.: VC4205436

Molecular Formula: C8H5NO3

Molecular Weight: 163.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352907-05-1 |

|---|---|

| Molecular Formula | C8H5NO3 |

| Molecular Weight | 163.132 |

| IUPAC Name | 1,2-benzoxazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |

| Standard InChI Key | YOIQHQRSOQNKAU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)O)ON=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1,2-benzisoxazole-6-carboxylic acid is C₈H₅NO₃, with a molar mass of 163.13 g/mol . The compound features a planar bicyclic system where the benzene ring is fused to an isoxazole moiety (Figure 1). The carboxylic acid group at position 6 enhances solubility in polar solvents and facilitates salt formation, a property exploited in prodrug design .

Table 1: Key Physicochemical Properties

The acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) enables deprotonation under physiological conditions, influencing its pharmacokinetic behavior .

Synthetic Methodologies

Classical Approaches

Traditional synthesis routes involve cyclization of o-substituted aryl oximes under basic conditions. For example, Lukoyanov et al. detailed the preparation of 1,2-benzisoxazole derivatives via intramolecular O–N bond formation from o-hydroxyaryl oximes (Scheme 1). This method yields the core structure in moderate-to-high yields (60–85%) .

Modern Innovations

Recent advances include metal-catalyzed annulations and [3+2]-cycloadditions. A notable example is the gold-catalyzed reaction between propiolates and 1,2-benzisoxazoles, which enables efficient construction of complex derivatives with ester-directed chemoselectivity . Additionally, aryne-based cycloadditions with triazine 1-oxides provide access to 3-alkenyl-substituted analogs in high diastereoselectivity .

Pharmacological Activities

Diuretic and Uricosuric Effects

In rat models, 1,2-benzisoxazole-6-carboxylic acid derivatives demonstrated potent diuretic activity, exceeding the efficacy of furosemide in sodium excretion . Compound 14f (3-amino-1,2-benzisoxazole-6-carboxylic acid) showed dual diuretic and uricosuric effects, reducing serum uric acid by 40% at 10 mg/kg .

Table 2: Selected Pharmacological Data

| Compound | Activity (ED₅₀, mg/kg) | Uricosuric Effect (% Reduction) | Source |

|---|---|---|---|

| 14a | 1.2 | 28 | |

| 14f | 0.8 | 40 | |

| A-53385 (derivative) | 0.5 | 35 |

Anticancer Applications

Phosphorodiamidate derivatives of 1,2-benzisoxazole-6-carboxylic acid act as bioreductive prodrugs, releasing phosphoramide mustard upon enzymatic activation. Compound 15 exhibited 3–5-fold greater cytotoxicity than non-prodrug analogs in hypoxic tumor cells . Microsomal cytochrome P450 reductase catalyzes the reduction of the benzisoxazole moiety, generating cytotoxic metabolites under both oxic and hypoxic conditions .

Derivatives and Structure-Activity Relationships (SAR)

-

3-Amino derivatives: Substitution at position 3 enhances uricosuric activity. Methyl 3-amino-1,2-benzisoxazole-6-carboxylate (CAS: 501904-27-4) showed improved metabolic stability compared to the parent acid .

-

Halogenated analogs: 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid (A-53385) demonstrated high-ceiling diuretic effects with minimal kaliuresis .

-

Ester prodrugs: Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate (CAS: 1417161-94-4) improved oral bioavailability in preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume